molecular formula C31H29N5O3S B2499160 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393874-24-3

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2499160
CAS No.: 393874-24-3
M. Wt: 551.67
InChI Key: JYLKTRVZVADFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C31H29N5O3S and its molecular weight is 551.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Methoxybenzamide Moiety : Enhances solubility and interaction with biological targets.
  • Dimethylphenyl Group : Contributes to the compound's lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The thiadiazole scaffold is particularly noted for its capacity to interact with bacterial enzymes and cell membranes, potentially leading to cell lysis or inhibition of growth.

Anticancer Activity

The compound has shown promise in anticancer studies. Thiadiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. For example, preliminary studies suggest that the compound may inhibit cell proliferation in several cancer types, although specific IC50 values and detailed assay results are yet to be fully established .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Interaction with specific receptors could modulate signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values indicating strong efficacy.
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that compounds with similar structural motifs can induce apoptosis at nanomolar concentrations. For instance, one study reported IC50 values below 10 µM for related compounds against A549 lung adenocarcinoma cells .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the phenyl rings significantly affect biological activity. For example, introducing electron-donating groups enhances anticancer potency .

Data Table

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC < 10 µg/mL
AnticancerA549 (lung adenocarcinoma)IC50 < 10 µM
AnticancerJurkat (T-cell leukemia)IC50 < 20 µM

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O3S/c1-20-15-16-21(2)25(17-20)33-29(37)19-40-31-35-34-28(36(31)26-13-6-7-14-27(26)39-3)18-32-30(38)24-12-8-10-22-9-4-5-11-23(22)24/h4-17H,18-19H2,1-3H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKTRVZVADFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.